molecular formula C14H14FNO3 B2359273 Methyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 299207-90-2

Methyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B2359273
CAS No.: 299207-90-2
M. Wt: 263.268
InChI Key: WBCGNXMFSRXUSV-UHFFFAOYSA-N
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Description

Methyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a pyridine ring, which is a common motif in many biologically active molecules.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-fluorobenzaldehyde and ethyl acetoacetate.

  • Condensation Reaction: These two compounds undergo a Knoevenagel condensation reaction to form an intermediate.

  • Cyclization: The intermediate is then cyclized under acidic conditions to form the pyridine ring.

  • Methylation: Finally, the compound is methylated to produce this compound.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace the fluorophenyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups replacing the fluorophenyl group.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential use as a drug precursor or in drug design. Industry: It can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The exact mechanism of action depends on the specific application, but generally, the compound may interact with biological targets through binding to receptors or enzymes, influencing various biochemical pathways.

Molecular Targets and Pathways:

  • Receptors: Potential binding to specific receptors in the body.

  • Enzymes: Interaction with enzymes that play a role in metabolic processes.

Comparison with Similar Compounds

  • Methyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate: Similar structure but with a different position of the fluorophenyl group.

  • Methyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness:

  • The presence of the fluorine atom in the phenyl group can significantly alter the chemical and biological properties of the compound compared to its non-fluorinated counterparts.

This compound's unique structure and properties make it a valuable tool in scientific research and potential industrial applications. Its versatility in chemical reactions and potential biological activity make it an interesting subject for further study.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-8-13(14(18)19-2)11(7-12(17)16-8)9-3-5-10(15)6-4-9/h3-6,11H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCGNXMFSRXUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluorobenzaldehyde (0.997 mL, 9.30 mmol, 1.00 equiv), 2,2-dimethyl-1,3-dioxane-4,6-dione (1.34 g, 9.30 mmol, 1.00 equiv), methyl acetoacetate (1.00 mL, 9.30 mmol, 1.00 equiv), and ammonium acetate (0.752 g, 9.77 mmol, 1.05 equiv) were dissolved in acetic acid (10 mL) and heated to reflux for 3.5 hours. The reaction mixture was diluted with EtOAc and water, and neutralized with 2N NaOH. The phases were separated, and the organic phase was washed with satd. NaHCO3, then NaCl. The organic phase was dried over Na2SO4, filtered and concentrated to a yellow residue. Recrystallization (CH2Cl2/hexanes) provided 480 mg (20%) of the product as a pale yellow solid. MS (ES+) m/e 264 [M+H]+.
Quantity
0.997 mL
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1.34 g
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1 mL
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0.752 g
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10 mL
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20%

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